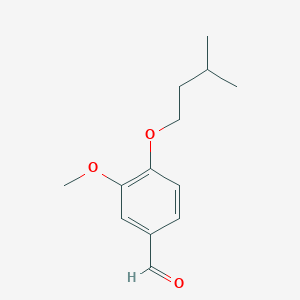

3-Methoxy-4-(3-methylbutoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-4-(3-methylbutoxy)benzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-4-(3-methylbutoxy)benzaldehyde often involves reactions with other benzaldehydes. For instance, Özay et al. (2013) describe the synthesis of a related compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene (Özay, Yıldız, Ünver, & Durlu, 2013).

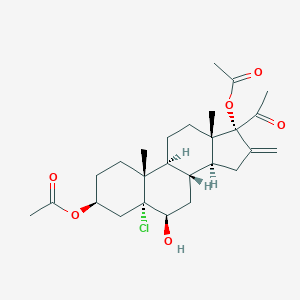

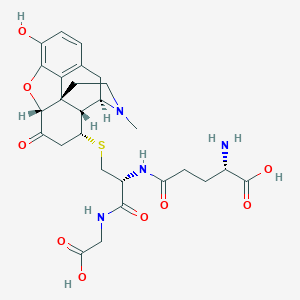

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray crystallography, as demonstrated in the study by Özay et al. (2013), where they detail the crystal structure of their synthesized compound (Özay et al., 2013).

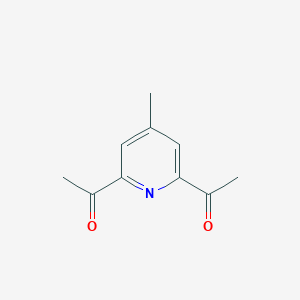

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 3-Methoxy-4-(3-methylbutoxy)benzaldehyde can be quite diverse. For example, Sreedhar and Satyanarayana (1994) discuss the reactivity ratios of a related compound in a copolymerization process (Sreedhar & Satyanarayana, 1994).

Physical Properties Analysis

Research on related compounds provides insights into their physical properties. Venkataramanan et al. (1994) explored the optical and mechanical properties of a related nonlinear optical crystal, highlighting aspects like optical transmission and mechanical hardness (Venkataramanan, Uchil, & Bhat, 1994).

Chemical Properties Analysis

The chemical properties of such compounds are typically analyzed through spectroscopic methods. The study by Krishnakumar, Barathi, and Mathammal (2013) on related benzaldehydes used spectroscopic techniques to analyze molecular properties like vibrational wavenumbers and electronic properties (Krishnakumar, Barathi, & Mathammal, 2013).

Aplicaciones Científicas De Investigación

Catalytic Oxidation and Synthesis

Catalytic Oxidation of Lignins into Aromatic Aldehydes

Research discusses the catalytic oxidation of lignins into vanillin (3-methoxy-4-hydroxybenzaldehyde) and syringaldehyde, examining the influence of various factors on yield and process selectivity. It highlights the significant oxygen consumption in the process as an unresolved issue, suggesting a gap in studies aimed at reducing oxygen and alkali use. The review also explores the possibility of single-stage oxidative processing of wood into aromatic aldehydes and cellulose, indicating a potential area for further exploration and development (Tarabanko & Tarabanko, 2017).

Review of Synthesis Methods for Vanillin

Another important perfumery and chemical intermediate, vanillin, related in structure to the compound , is widely used in pharmaceutical, perfumery, and food flavoring industries. The paper details various synthesis methods for vanillin, proposing more promising and practical approaches for its synthesis, which could be relevant for synthesizing related aromatic aldehydes (Tan Ju & Liao Xin, 2003).

Environmental Degradation and Bioremediation

Degradation of Acetaminophen by Advanced Oxidation Processes

While focusing on acetaminophen, this review collects data on by-products, biotoxicity, and proposed degradation pathways through advanced oxidation processes (AOPs). It underscores the environmental presence and potential ecosystem threats posed by aromatic aldehyde by-products, suggesting a need for enhanced degradation techniques. This information can be pivotal for understanding the environmental aspects and degradation pathways of similar compounds (Qutob et al., 2022).

Atmospheric Reactivity of Methoxyphenols

This review provides an extensive look at the atmospheric reactivity of methoxyphenols, including their reactions in various phases and secondary organic aerosol (SOA) formation. Given the structural similarity, insights into the degradation pathways, kinetics, and mechanisms of methoxyphenols can offer valuable perspectives on the atmospheric interactions and environmental impact of "3-Methoxy-4-(3-methylbutoxy)benzaldehyde" and its analogs (Liu, Chen, & Chen, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxy-4-(3-methylbutoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-10H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAVUZPWNRBYAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350114 |

Source

|

| Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(3-methylbutoxy)benzaldehyde | |

CAS RN |

114991-69-4 |

Source

|

| Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)